molecular formula C21H25N5O2 B2633019 1-(4-butoxyphenyl)-3-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea CAS No. 2320926-69-8

1-(4-butoxyphenyl)-3-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea

Cat. No.: B2633019
CAS No.: 2320926-69-8
M. Wt: 379.464
InChI Key: KFCVSBGIDXWGAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Butoxyphenyl)-3-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a butoxyphenyl group, a phenyl group, and a triazole ring

Preparation Methods

The synthesis of 1-(4-butoxyphenyl)-3-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea typically involves a multi-step process. The general synthetic route includes the following steps:

    Formation of the butoxyphenyl intermediate: This step involves the reaction of 4-butoxyphenylamine with a suitable reagent to introduce the butoxy group.

    Synthesis of the triazole ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne.

    Coupling of intermediates: The butoxyphenyl intermediate and the triazole intermediate are coupled using a suitable coupling reagent to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Butoxyphenyl)-3-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Butoxyphenyl)-3-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea has several scientific research applications:

  • **Chemistry

Properties

IUPAC Name

1-(4-butoxyphenyl)-3-[1-phenyl-2-(triazol-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-2-3-15-28-19-11-9-18(10-12-19)24-21(27)25-20(16-26-22-13-14-23-26)17-7-5-4-6-8-17/h4-14,20H,2-3,15-16H2,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCVSBGIDXWGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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